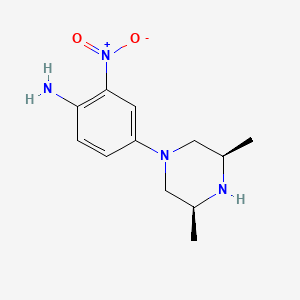
rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with two methyl groups and a nitroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Nitroaniline Moiety: The final step involves the nitration of aniline followed by coupling with the dimethylpiperazine intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The nitro group in rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding aniline derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
- rel-4-(Chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester
- rel-4-((2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl)aniline
Uniqueness
rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline is unique due to its specific substitution pattern on the piperazine ring and the presence of a nitroaniline moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H18N4O2 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC 名称 |
4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C12H18N4O2/c1-8-6-15(7-9(2)14-8)10-3-4-11(13)12(5-10)16(17)18/h3-5,8-9,14H,6-7,13H2,1-2H3/t8-,9+ |
InChI 键 |
DXSHDLTUNJKTRH-DTORHVGOSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
规范 SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



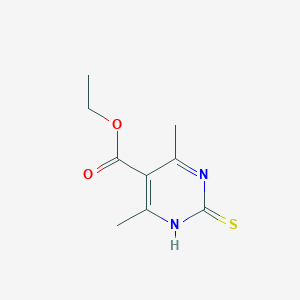
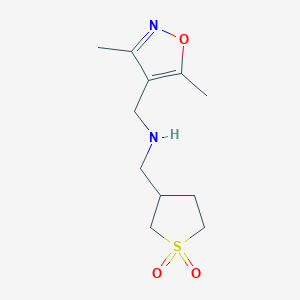
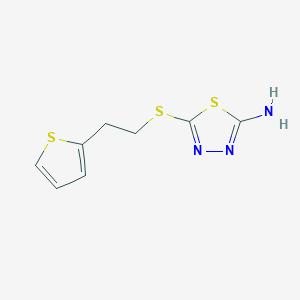
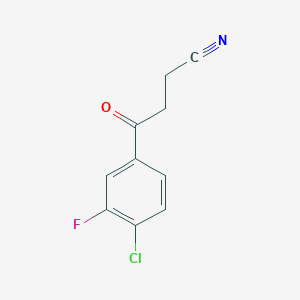
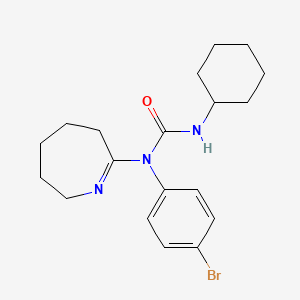
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
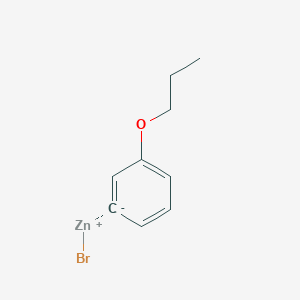
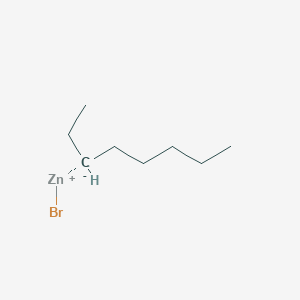
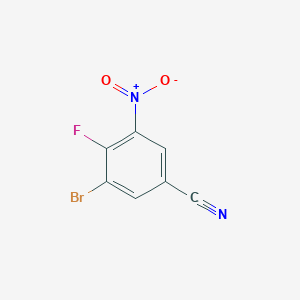
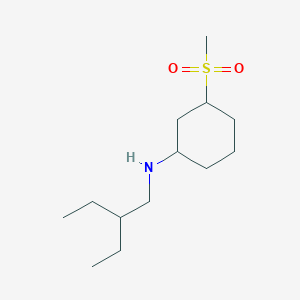

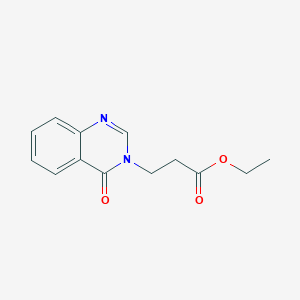
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
